HSP90-IN-27

Description

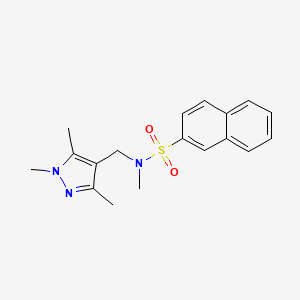

The exact mass of the compound N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide is 343.13544809 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-13-18(14(2)21(4)19-13)12-20(3)24(22,23)17-10-9-15-7-5-6-8-16(15)11-17/h5-11H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFAOBCJMZDGFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-Terminal HSP90 Inhibitors

Disclaimer: No specific small molecule inhibitor with the designation "HSP90-IN-27" has been identified in publicly available scientific literature. This guide will therefore focus on the well-characterized, N-terminal ATP-binding pocket inhibitors of Heat Shock Protein 90 (HSP90), Tanespimycin (17-AAG) and Ganetespib (STA-9090) , as representative examples to elucidate the core mechanism of action, provide quantitative data, and detail relevant experimental protocols. The principles and methodologies described are broadly applicable to novel inhibitors targeting the same mechanistic class.

Core Mechanism of Action

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It facilitates the proper folding, conformational maturation, and stability of a vast array of "client" proteins. Many of these client proteins are key components of signal transduction pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and metastasis.[1][2]

N-terminal HSP90 inhibitors, such as Tanespimycin and Ganetespib, function as ATP mimetics. They competitively bind to the N-terminal ATP-binding pocket of HSP90, a critical step in the chaperone's ATPase-dependent cycle.[3][4] This inhibition disrupts the formation of a functional multichaperone complex, leading to the misfolding and subsequent ubiquitination and proteasomal degradation of HSP90 client proteins.[3] The simultaneous degradation of multiple oncoproteins makes HSP90 an attractive therapeutic target in oncology.

A hallmark of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, notably HSP72, as part of the heat shock response mediated by the transcription factor HSF1. This induction of HSP72 serves as a reliable pharmacodynamic biomarker for target engagement by HSP90 inhibitors.

Quantitative Data

The following tables summarize the 50% inhibitory concentration (IC50) values for Tanespimycin (17-AAG) and Ganetespib across a range of cancer cell lines, demonstrating their potent anti-proliferative activity.

Table 1: IC50 Values for Tanespimycin (17-AAG)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BT474 | Breast Cancer | 5-6 | |

| SKBR-3 | Breast Cancer | 70 | |

| JIMT-1 | Breast Cancer | 10 | |

| LNCaP | Prostate Cancer | 25 | |

| LAPC-4 | Prostate Cancer | 40 | |

| DU-145 | Prostate Cancer | 45 | |

| PC-3 | Prostate Cancer | 25 | |

| H1975 | Lung Adenocarcinoma | 1.258 - 6.555 | |

| H1437 | Lung Adenocarcinoma | 1.258 - 6.555 | |

| H1650 | Lung Adenocarcinoma | 1.258 - 6.555 | |

| HCC827 | Lung Adenocarcinoma | 26.255 - 87.733 | |

| T315I BCR-ABL | Leukemia | 2300 | |

| E255K BCR-ABL | Leukemia | 1000 |

Table 2: IC50 Values for Ganetespib (STA-9090)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SUM149 | Inflammatory Breast Cancer | 13 | |

| MCF-7 | Breast Cancer | Low nM | |

| T47D | Breast Cancer | Low nM | |

| NSCLC cell lines | Non-Small Cell Lung Cancer | 2-30 | |

| NCI-H1975 | Non-Small Cell Lung Cancer | Low nM | |

| DU145 | Prostate Cancer | 12 | |

| PC3 | Prostate Cancer | 77 | |

| LNCaP | Prostate Cancer | 8 | |

| VCaP | Prostate Cancer | 7 | |

| MG63 | Osteosarcoma | 43 | |

| C2 | Canine Malignant Mast Cells | 19 | |

| BR | Canine Malignant Mast Cells | 4 |

Signaling Pathways and Experimental Workflows

HSP90 Chaperone Cycle and Inhibition

The following diagram illustrates the HSP90 chaperone cycle and the point of intervention for N-terminal inhibitors.

Caption: HSP90 Chaperone Cycle and Inhibition by N-terminal Inhibitors.

Downstream Signaling Pathways Affected by HSP90 Inhibition

Inhibition of HSP90 leads to the degradation of a multitude of client proteins, thereby affecting several critical signaling pathways simultaneously.

References

- 1. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting multiple signal transduction pathways through inhibition of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

HSP90-IN-27: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the folding, stabilization, and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and metastasis. This has established HSP90 as a key target for cancer therapy. This technical guide provides a comprehensive overview of HSP90-IN-27, a small molecule inhibitor of HSP90, and the broader class of carbazole-based inhibitors to which it belongs. Due to the limited availability of primary research literature specifically detailing the discovery and synthesis of this compound, this guide synthesizes information from commercial suppliers and relevant scientific publications on analogous compounds to provide a thorough technical understanding.

Introduction to HSP90 Inhibition

HSP90 is a highly conserved molecular chaperone that is essential for maintaining cellular proteostasis.[1] In cancer cells, HSP90 is often overexpressed and plays a crucial role in stabilizing oncoproteins such as HER2, RAF-1, and AKT.[2] Inhibition of HSP90 leads to the degradation of these client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways. This multi-targeted approach makes HSP90 inhibitors promising therapeutic agents.

This compound: A Profile

Chemical and Physical Properties

The following table summarizes the known properties of this compound.

| Property | Value | Source |

| Compound Name | This compound | [2][3] |

| Synonym | Compound 19 | [2] |

| Molecular Formula | C18H21N3O2S | |

| CAS Number | 525577-38-2 |

Chemical Structure

The 2D chemical structure of this compound is presented below, as provided by chemical vendors.

Figure 1: Chemical Structure of this compound.

Note: This structure is based on information from commercial suppliers and has not been independently verified through peer-reviewed literature.

Discovery of Carbazole-Based HSP90 Inhibitors

This compound belongs to the broader class of carbazole-based HSP90 inhibitors. The discovery of benzamide tetrahydro-4H-carbazol-4-ones as a novel scaffold for HSP90 inhibition was a significant development in this area.

High-Throughput Screening and Lead Identification

The initial discovery of this class of inhibitors involved high-throughput screening of a diverse chemical library to identify compounds that could displace a fluorescently labeled ATP analog from the N-terminal ATP-binding pocket of HSP90. This led to the identification of a carbazole-based hit compound.

Structure-Activity Relationship (SAR) Studies

Subsequent structure-activity relationship (SAR) studies were conducted to optimize the potency of the initial hit. These studies explored modifications at various positions of the carbazole scaffold, leading to the identification of key structural features required for high-affinity binding.

A general experimental workflow for the discovery of small molecule HSP90 inhibitors is depicted below.

Synthesis of the Tetrahydro-4H-carbazol-4-one Scaffold

The synthesis of the core tetrahydro-4H-carbazol-4-one scaffold, which is central to this class of inhibitors, is typically achieved through a Fischer indole synthesis.

General Synthetic Scheme

The general synthetic route involves the reaction of a substituted phenylhydrazine with 1,3-cyclohexanedione in the presence of an acid catalyst.

Experimental Protocol (General)

-

Reaction Setup: A solution of the substituted phenylhydrazine hydrochloride (1.0 eq) and 1,3-cyclohexanedione (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: An acid catalyst (e.g., sulfuric acid, polyphosphoric acid) is added, and the mixture is heated to reflux for several hours.

-

Workup: The reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired tetrahydro-4H-carbazol-4-one derivative.

HSP90 Signaling Pathway and Mechanism of Action

HSP90 inhibitors, including those with a carbazole scaffold, exert their effects by binding to the N-terminal ATP-binding pocket of HSP90. This competitive inhibition prevents the binding of ATP, which is essential for the chaperone's function. The inhibition of the HSP90 chaperone cycle leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.

References

What is HSP90-IN-27 and how does it work

An in-depth analysis of the scientific literature reveals that "HSP90-IN-27" does not refer to a single, consistently named molecule. Instead, the designation appears in various contexts related to the inhibition of Heat Shock Protein 90 (HSP90), a critical molecular chaperone involved in the stability and function of numerous client proteins, many of which are implicated in cancer and other diseases.[1][2] This guide consolidates the available information on molecules referred to as "compound 27" or similar designations in the context of HSP90 inhibition, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Core Concepts of HSP90 Inhibition

HSP90 is an ATP-dependent molecular chaperone that facilitates the proper folding, stability, and activity of a wide array of "client" proteins.[3] These clients include many oncoproteins, such as receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF), and transcription factors (e.g., HIF-1α, mutant p53).[4] In cancer cells, which often experience proteotoxic stress due to rapid proliferation and accumulation of mutated proteins, there is a heightened reliance on the HSP90 chaperone machinery.[4] This dependency makes HSP90 an attractive therapeutic target.

HSP90 inhibitors typically function by binding to one of the two ATP-binding sites on the HSP90 dimer: the N-terminal domain (NTD) or the C-terminal domain (CTD). Inhibition of ATP binding disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway. This multi-client degradation can simultaneously impact multiple oncogenic signaling pathways, offering a combinatorial therapeutic effect.

This compound as a C-Terminal Inhibitor

One of the primary molecules identified as "compound 27" is a novel inhibitor that targets the C-terminus of HSP90. Unlike the majority of HSP90 inhibitors that target the N-terminal ATP binding pocket, C-terminal inhibitors represent a distinct class of compounds.

Mechanism of Action

Compound 27 exerts its anticancer effects by disrupting the interaction between the HSP90 C-terminus and the co-chaperone peptidylprolyl isomerase D. This disruption leads to the degradation of HSP90 client proteins without inducing the heat shock response, a common side effect of N-terminal inhibitors that can lead to drug resistance.

The general mechanism of HSP90 inhibition leading to client protein degradation is depicted in the following signaling pathway diagram.

Caption: General signaling pathway of HSP90 inhibition.

In Vitro Activity

Studies have demonstrated that compound 27 exhibits potent antitumor activity in vitro. It has been shown to inhibit the proliferation of multiple cancer cell lines and induce apoptosis. The inhibitory effects of this compound were reported to be stronger than those of novobiocin, another known C-terminal HSP90 inhibitor.

| Cell Line | IC50 (µM) |

| MCF-7 | Data not available |

| 4T1 | Data not available |

| A549 | Data not available |

| HCT116 | Data not available |

Quantitative data on the IC50 values for specific cell lines were not explicitly provided in the initial search results.

In Vivo Efficacy

In a murine breast cancer model using 4T1 cells, a related compound (compound 9) from the same chemical series as compound 27 demonstrated a potent antitumor effect with no obvious toxicity. This suggests that this class of C-terminal HSP90 inhibitors has promising in vivo activity.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized methodologies for key experiments used to characterize HSP90 inhibitors.

Cell Proliferation Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a common method to measure drug-induced cytotoxicity and cell proliferation.

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of the HSP90 inhibitor for 72 hours.

-

Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM Tris base solution.

-

Measurement: Read the absorbance at 510 nm using a microplate reader. The GI50 (concentration that inhibits cell growth by 50%) is then calculated.

Caption: Workflow for a Sulforhodamine B (SRB) cell proliferation assay.

Western Blotting for Client Protein Degradation

Western blotting is used to detect the levels of specific HSP90 client proteins following inhibitor treatment.

-

Cell Lysis: Treat cells with the HSP90 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1, CDK4) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Caption: Workflow for Western Blot analysis of client protein degradation.

Other Contexts of "this compound"

It is important to note other instances where "27" is associated with HSP90 research to avoid confusion.

-

HS-27: This is a fluorescently-tethered HSP90 inhibitor based on the core structure of SNX-5422. It is designed to bind to ectopically expressed HSP90 on the surface of intact tissue specimens, potentially for diagnostic applications in cancer.

-

27-Hydroxycholesterol (27OHChol): In studies of this cholesterol metabolite, the HSP90 inhibitor ganetespib was used to investigate the role of HSP90 in 27OHChol-induced inflammatory signaling in monocytic cells. The findings demonstrated that HSP90 inhibition mitigates this inflammatory response by suppressing the HSP90-Akt/mTORC1 axis.

-

Heat Shock Protein 27 (Hsp27): Hsp27 is a small heat shock protein that acts as a molecular chaperone and is often studied in conjunction with HSP90. Inhibition of Hsp27 has been shown to potentiate the effects of HSP90 inhibitors in targeting breast cancer stem-like cells, suggesting a potential combination therapy approach.

Conclusion

While "this compound" is not a universally recognized name for a specific HSP90 inhibitor, the available literature points to a novel C-terminal inhibitor with this designation that shows significant promise as an anticancer agent. Its distinct mechanism of action, which avoids the induction of the heat shock response, may offer advantages over traditional N-terminal inhibitors. Further research is needed to fully characterize its pharmacological properties and clinical potential. The methodologies and conceptual frameworks outlined in this guide provide a foundation for researchers and drug developers working in the field of HSP90-targeted therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

HSP90-IN-27: A Technical Guide to Target Binding and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It facilitates the proper folding, stabilization, and activation of a wide array of "client" proteins, many of which are integral to signal transduction pathways that drive cell growth, proliferation, and survival.[1][2][3] In cancer cells, HSP90 is often overexpressed and essential for the stability of numerous oncoproteins, making it a compelling target for cancer therapy.[4][5] HSP90 inhibitors disrupt the chaperone's function, leading to the degradation of its client proteins and subsequent inhibition of tumor growth. This document provides a detailed technical overview of HSP90-IN-27, a novel inhibitor targeting the N-terminal ATP-binding pocket of HSP90.

Target Binding and Mechanism of Action

This compound is a potent, ATP-competitive inhibitor that binds to the N-terminal domain of HSP90. This binding event prevents the hydrolysis of ATP, a crucial step in the HSP90 chaperone cycle. The inhibition of the ATPase activity locks HSP90 in a conformation that is unable to process and stabilize its client proteins. This leads to the ubiquitination and subsequent degradation of oncogenic clients by the proteasome, ultimately resulting in cell cycle arrest and apoptosis.

Signaling Pathway

The HSP90 chaperone cycle is a dynamic process involving multiple co-chaperones and client proteins. This compound disrupts this cycle, leading to the degradation of key signaling molecules.

References

- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of HSP90 Inhibition on Client Protein Stability: A Technical Overview of HSP90-IN-27

Disclaimer: The specific inhibitor "HSP90-IN-27" is not documented in publicly available scientific literature. This technical guide will, therefore, provide a representative overview of the effects of potent, N-terminal ATP-binding pocket inhibitors of Heat Shock Protein 90 (HSP90) on its client proteins, using data from well-characterized inhibitors as a proxy for the hypothetical "this compound".

Introduction to HSP90 and Its Role in Cellular Homeostasis

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone crucial for maintaining cellular homeostasis by facilitating the proper folding, stability, and function of a diverse array of "client" proteins.[1] In cancerous cells, HSP90 is frequently overexpressed and plays a critical role in stabilizing oncoproteins that drive tumor progression and survival.[1] These client proteins include a variety of signaling molecules such as growth factor receptors (e.g., HER2, EGFR), signaling kinases (e.g., Akt, Raf-1, CDK4), and transcription factors.[1] The inhibition of HSP90 disrupts its chaperone function, leading to the misfolding and subsequent degradation of these client proteins through the ubiquitin-proteasome pathway.[2][3] This simultaneous disruption of multiple oncogenic signaling pathways makes HSP90 an attractive target for cancer therapy.

Mechanism of Action of N-Terminal HSP90 Inhibitors

N-terminal HSP90 inhibitors, such as the well-characterized compounds geldanamycin and its analog 17-allylamino-17-demethoxygeldanamycin (17-AAG), bind to the N-terminal ATP-binding pocket of HSP90. This competitive inhibition of ATP binding is central to their mechanism of action. The binding of ATP and its hydrolysis are essential for the conformational changes in HSP90 that are required for the proper folding and maturation of its client proteins. By blocking the ATP-binding site, inhibitors lock HSP90 in a conformation that is incompetent for client protein activation. This leads to the destabilization and subsequent ubiquitination of client proteins, targeting them for degradation by the proteasome. A characteristic cellular response to HSP90 inhibition is the compensatory induction of other heat shock proteins, notably Hsp70, as a result of the activation of Heat Shock Factor 1 (HSF1).

Quantitative Effects of HSP90 Inhibition on Client Protein Levels

The inhibition of HSP90 leads to a dose- and time-dependent degradation of its client proteins. The extent and kinetics of degradation can vary depending on the specific client protein, the cell line, and the inhibitor used. The following table summarizes representative quantitative data on the degradation of key HSP90 client proteins following treatment with HSP90 inhibitors.

| Client Protein | Cell Line | HSP90 Inhibitor | Concentration | Time (hours) | % Degradation (approx.) | Reference |

| HER2 | MCF-7 | Geldanamycin | Various | 24 | Dose-dependent | |

| AKT | MCF-7 | Geldanamycin | Various | 24 | Dose-dependent | |

| Akt | Ba/F3 | 17-AAG | Dose-dependent | 24 | Significant | |

| Cdk4 | Ba/F3 | 17-AAG | Dose-dependent | 24 | Significant | |

| EGFR | HeLa | 17-DMAG | Not specified | Not specified | Degraded | |

| CRAF | HEK293 | AUY922 | Not specified | Not specified | Degraded | |

| Akt | THP-1 | Ganetespib | Various | 48 | Dose-dependent | |

| p-Akt | THP-1 | Ganetespib | Various | 48 | Dose-dependent | |

| Raf-1 | SkBr3/MCF-7 | FW-04-806 | Not specified | Not specified | Degraded |

Experimental Protocols for Assessing the Effects of this compound

Cell Viability Assay (MTT/MTS Assay)

This protocol is designed to determine the cytotoxic effects of an HSP90 inhibitor and to calculate its IC50 value.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete growth medium

-

HSP90 inhibitor (e.g., this compound)

-

Vehicle control (e.g., DMSO)

-

MTS or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the HSP90 inhibitor in complete growth medium. A typical starting concentration is 10 µM with 2- or 3-fold dilutions.

-

Include a vehicle control at the same final concentration as the highest drug concentration.

-

Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the drug concentration to determine the IC50 value using non-linear regression analysis.

Western Blotting for Client Protein Degradation

This protocol is used to confirm the mechanism of action of the HSP90 inhibitor by assessing the degradation of known HSP90 client proteins.

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

HSP90 inhibitor (e.g., this compound)

-

Ice-cold PBS

-

Lysis buffer

-

BCA protein assay kit

-

Laemmli buffer

-

SDS-PAGE equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against HSP90 client proteins (e.g., Akt, HER2) and Hsp70

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the HSP90 inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Capture the chemiluminescent signal using an imaging system and perform densitometric analysis to quantify changes in protein levels. A decrease in client protein levels and an increase in Hsp70 expression will confirm on-target HSP90 inhibition.

Visualizing the Impact of HSP90 Inhibition

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of HSP90 inhibitors and a typical experimental workflow for their characterization.

Caption: Mechanism of HSP90 inhibition leading to client protein degradation.

References

An In-depth Technical Guide to the Early Preclinical Studies of a Novel HSP90 Inhibitor

Introduction

Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[1][2][3] As such, HSP90 has emerged as a promising target for cancer therapy.[4][5] This guide provides a comprehensive overview of the early preclinical evaluation of a representative novel HSP90 inhibitor, herein referred to as HSP90-IN-27. The data and methodologies presented are a composite of findings from preclinical studies of various HSP90 inhibitors to illustrate a typical investigational workflow.

HSP90 inhibitors act by binding to the N-terminal ATP-binding pocket of HSP90, which inhibits its chaperone function and leads to the proteasomal degradation of its client proteins. This disruption of multiple oncogenic signaling pathways simultaneously makes HSP90 inhibitors an attractive therapeutic strategy.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | IC50 / GI50 (nM) | Notes |

| HSP90 Binding Affinity | HCT-116 (Colon) | 17.64 ± 1.45 | Determined by fluorescence polarization assay. |

| HeLa (Cervical) | 25.32 ± 2.11 | - | |

| A549 (Lung) | 31.89 ± 3.54 | - | |

| Cell Proliferation | HCT-116 (Colon) | 148.52 | Measured by MTT assay after 72h treatment. |

| PC-3 (Prostate) | 250 | Determined by SRB assay after 72h treatment. | |

| LNCaP (Prostate) | 300 | Determined by SRB assay after 96h treatment. | |

| B16F10 (Melanoma) | 50 | Measured by toxicity assay after 24h treatment. | |

| Apoptosis Induction | PC-3 (Prostate) | 27% (at 500 nM) | Percentage of cells in sub-G1 phase after 72h. |

| LNCaP (Prostate) | 13% (at 500 nM) | Percentage of cells in sub-G1 phase after 96h. |

Table 2: In Vivo Efficacy of this compound in HCT-116 Xenograft Model

| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Notes |

| Vehicle Control | - | 0 | - |

| This compound | 50 mg/kg, i.p., daily | 65 | Treatment for 21 days. |

| This compound | 100 mg/kg, i.p., daily | 85 | Treatment for 21 days. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Fluorescence Polarization (FP) Assay for HSP90 Binding

-

Objective: To determine the binding affinity of this compound to HSP90.

-

Materials: Recombinant human HSP90β, fluorescently labeled ATP analog (e.g., BODIPY-GTP), assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin, 0.01% NP-40, and 2 mM DTT), and this compound.

-

Procedure:

-

A solution of recombinant HSP90β and the fluorescent probe is prepared in the assay buffer.

-

Serial dilutions of this compound are added to the HSP90-probe mixture in a 384-well plate.

-

The plate is incubated at room temperature for a specified time to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

-

The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the fluorescence polarization signal.

-

Cell Proliferation Assay (MTT)

-

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

-

Materials: Cancer cell lines (e.g., HCT-116), culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, this compound, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control.

-

Cells are incubated for 72 hours.

-

MTT solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50% compared to the vehicle control.

-

Western Blotting for Client Protein Degradation

-

Objective: To confirm the mechanism of action of this compound by observing the degradation of HSP90 client proteins.

-

Materials: Cancer cell lines, this compound, lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-Akt, anti-CDK4, anti-HSP70, anti-β-actin), HRP-conjugated secondary antibodies, and ECL detection reagent.

-

Procedure:

-

Cells are treated with this compound or vehicle control for a specified time (e.g., 24 hours).

-

Cells are harvested and lysed. Protein concentration is determined using a protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies overnight at 4°C.

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an ECL detection system. β-actin is used as a loading control. A decrease in the levels of client proteins (e.g., Akt, CDK4) and an increase in the co-chaperone HSP70 are indicative of HSP90 inhibition.

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Hsp90 (Heat Shock Protein 90) Inhibitor Occupancy Is a Direct Determinant of Client Protein Degradation and Tumor Growth Arrest in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into Hsp90 mechanism and in vivo functions learned from studies in the yeast, Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HSP90-IN-27 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of HSP90-IN-27 in cell culture experiments. This compound is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. Inhibition of HSP90 leads to the degradation of these oncoproteins, making it a compelling target for cancer therapy.

Mechanism of Action

This compound, also identified as compound CP9, competitively binds to the N-terminal ATP-binding pocket of HSP90.[1] This action inhibits the intrinsic ATPase activity of HSP90, which is essential for its chaperone function. The disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of its client proteins.[1] Many of these client proteins are key oncogenic drivers, and their degradation simultaneously blocks multiple signaling pathways, ultimately resulting in cell cycle arrest and apoptosis. A common hallmark of HSP90 inhibition is the compensatory induction of other heat shock proteins, such as HSP70.

Data Presentation

Quantitative Analysis of Cell Proliferation Inhibition by this compound

The following table summarizes the inhibitory effects of this compound on the proliferation of various human cancer cell lines. Data was obtained using an Alamar Blue assay after 24 hours of treatment.

| Cell Line | Cancer Type | This compound Concentration (µM) | Normalized Cell Proliferation (%) |

| HT29 | Colon Cancer | 10 | ~ 60% |

| HT29 | Colon Cancer | 20 | ~ 45% |

| U87MG | Glioblastoma | 10 | ~ 75% |

| U87MG | Glioblastoma | 20 | ~ 60% |

| PC3 | Prostate Cancer | 10 | ~ 80% |

| PC3 | Prostate Cancer | 20 | ~ 70% |

| NCI-H460 | Lung Cancer | 10 | ~ 85% |

| NCI-H460 | Lung Cancer | 20 | ~ 75% |

Data is estimated from graphical representations in Chan et al., PNAS, 2012.[1]

Mandatory Visualization

Caption: Mechanism of this compound action leading to cancer cell death.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Protocol 1: Cell Viability/Proliferation Assay (Alamar Blue)

This protocol determines the cytotoxic and cytostatic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., HT29, U87MG, PC3, NCI-H460)

-

Complete growth medium (specific to the cell line)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Alamar Blue reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically <0.1%).

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control (medium with the same final concentration of DMSO) to the respective wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator. A 24-hour incubation was used to generate the data presented above.[1]

-

Alamar Blue Addition: Following the incubation period, add 10 µL of Alamar Blue reagent to each well.

-

Incubation with Reagent: Incubate the plate for 4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the fluorescence or absorbance of the wells using a microplate reader at the recommended wavelengths (e.g., 570 nm emission).

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of HSP90 Client Protein Degradation

This protocol is to confirm the on-target activity of this compound by assessing the degradation of known HSP90 client proteins and the induction of HSP70.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Raf-1, anti-pAkt, anti-Akt, anti-HSP70, and a loading control like anti-α-tubulin or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Protein Extraction: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation and SDS-PAGE: Normalize the protein amounts for all samples and prepare them with Laemmli buffer. Denature the samples by heating at 95-100°C for 5 minutes. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Add the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control to determine the relative changes in protein levels. A decrease in client proteins (e.g., Raf-1, pAkt, total Akt) and an increase in HSP70 will confirm HSP90 inhibition.[2]

Caption: Experimental workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for HSP90 Inhibitor Administration in Mouse Models

A General Guideline for Researchers, Scientists, and Drug Development Professionals

Data Presentation: Dosage and Administration of HSP90 Inhibitors in Mice

The following table summarizes dosage and administration details for several well-characterized HSP90 inhibitors in mice, providing a reference range for initiating studies with a novel compound like HSP90-IN-27.

| HSP90 Inhibitor | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |

| 17-AAG | CD-1 Mice | 0.5 nmol | Intrathecal (i.t.) | Single dose | [1] |

| 17-DMAG | ATL model mice | Not specified | Oral | Not specified | [2] |

| Onalespib (AT13387) | BON1 xenograft | 30 mg/kg | Intraperitoneal (i.p.) | Days 1-4 | |

| PU-H71 | MPN models | Not specified | Not specified | Not specified | [3] |

| TAS-116 | HCl-induced pulmonary fibrosis model | 3.5, 7, 14 mg/kg | Oral (p.o.) | 5 times/week | [4] |

| STA-12-8666 | KPC mice (pancreatic cancer) | Not specified | Not specified | Started at 5 weeks of age | [5] |

| 17-DA | Traumatic Brain Injury model | 0.1 mg/kg/d | Intraperitoneal (i.p.) | Daily |

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity in mice.

Materials:

-

This compound

-

Vehicle (e.g., DMSO, Cremophor EL, saline, or a combination, to be optimized based on compound solubility)

-

6-8 week old mice of the appropriate strain for the intended efficacy model

-

Standard animal housing and monitoring equipment

Procedure:

-

Dose Selection: Based on in vitro cytotoxicity data (e.g., IC50) and data from similar HSP90 inhibitors (see table above), select an initial starting dose and at least 3-4 escalating dose levels.

-

Animal Groups: Assign a cohort of mice (n=3-5 per group) to each dose level and a vehicle control group.

-

Administration: Administer this compound via the intended route (e.g., intraperitoneal, oral gavage, intravenous). The administration schedule should mimic the intended therapeutic schedule (e.g., daily, twice weekly).

-

Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, ruffled fur, and lethargy. Body weight should be recorded at least three times per week.

-

Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or any signs of severe toxicity. At the end of the study period (typically 1-2 weeks), animals are euthanized, and organs can be collected for histopathological analysis.

In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Cancer cell line of interest

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

This compound at the determined MTD or an optimized effective dose

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (vehicle control and this compound).

-

Treatment: Administer this compound or vehicle according to the predetermined dose and schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).

-

Monitoring: Monitor animal health and body weight as in the MTD study.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a set duration. Tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for HSP90 client proteins).

Visualizations

Caption: HSP90 signaling and mechanism of inhibition.

Caption: Experimental workflow for in vivo HSP90 inhibitor studies.

References

- 1. HSP90 inhibition in the mouse spinal cord enhances opioid signaling by suppressing an AMPK-mediated negative feedback loop - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nano-Engineered Disruption of Heat shock protein 90 (Hsp90) Targets Drug-Induced Resistance and Relieves Natural Killer Cell Suppression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hsp90 (Heat Shock Protein 90) Inhibitor Occupancy Is a Direct Determinant of Client Protein Degradation and Tumor Growth Arrest in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Anti-inflammatory activities of novel heat shock protein 90 isoform selective inhibitors in BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

Recommended concentration of HSP90-IN-27 for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide range of client proteins.[1] Many of these client proteins are key signaling molecules, such as protein kinases and transcription factors, that are often implicated in the proliferation and survival of cancer cells.[1][2] HSP90 inhibitors represent a promising class of therapeutic agents that disrupt the HSP90 chaperone cycle, leading to the degradation of its client proteins and subsequent inhibition of oncogenic signaling pathways.[3][4] These application notes provide recommended concentrations and detailed protocols for the use of HSP90 inhibitors in various in vitro assays. For the purpose of these notes, we will refer to a representative inhibitor, designated HSP90-IN-27, and provide data based on well-characterized inhibitors such as Ganetespib, NVP-AUY922, and CCT018159.

Mechanism of Action

HSP90 inhibitors competitively bind to the ATP-binding pocket in the N-terminal domain of HSP90, inhibiting its intrinsic ATPase activity. This inhibition disrupts the chaperone machinery, leading to the misfolding and subsequent ubiquitination and proteasomal degradation of HSP90 client proteins. This results in the simultaneous downregulation of multiple signaling pathways crucial for tumor cell growth and survival.

Recommended Concentrations for In Vitro Assays

The optimal concentration of an HSP90 inhibitor is cell line and assay dependent. It is recommended to perform a dose-response curve to determine the IC50 value for each specific experimental setup. The following tables provide a summary of recommended concentration ranges for "this compound" based on data from analogous well-known HSP90 inhibitors.

Table 1: Recommended Concentration Ranges for Cell Viability Assays

| HSP90 Inhibitor (Analog) | Cell Line | Assay Type | IC50 / GI50 Range | Recommended Concentration Range for Screening |

| Ganetespib | Various Cancer Cell Lines | Cytotoxicity | 4.4 nM - 27.1 nM | 1 nM - 1 µM |

| NVP-AUY922 | Breast Cancer Cell Lines | Proliferation (GI50) | 3 nM - 126 nM | 1 nM - 1 µM |

| NVP-AUY922 | Non-Small Cell Lung Cancer | Proliferation (IC50) | < 100 nM | 10 nM - 100 nM |

| CCT018159 | Human Colon Tumor (HCT116) | ATPase Activity (IC50) | 5.7 µM | 1 µM - 50 µM |

Table 2: Recommended Concentrations for Mechanistic Assays

| HSP90 Inhibitor (Analog) | Assay Type | Cell Line | Recommended Concentration | Expected Outcome |

| Ganetespib | Western Blot | Non-Small Cell Lung Cancer | 25 nM - 100 nM | Degradation of client proteins (e.g., EGFR, ERBB2) |

| NVP-AUY922 | Western Blot | Breast Cancer (BT-474) | 50 nM - 1 µM | Depletion of ERBB2, p-AKT; Induction of HSP70 |

| NVP-AUY922 | Western Blot | Pheochromocytoma (PC12) | 100 nM | Induction of HSP70 |

| CCT018159 | Western Blot | Human Colon Tumor (HCT116) | Not Specified | Downregulation of c-Raf and Cdk4; Upregulation of HSP70 |

| Ganetespib | ATPase Activity Assay | - | 0.11 µM - 1 µM | Inhibition of HSP90 ATPase activity |

| CCT018159 | ATPase Activity Assay | Human Hsp90β | IC50 = 3.2 µM | Inhibition of HSP90 ATPase activity |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of an HSP90 inhibitor on a specific cell line.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is from 1 nM to 10 µM. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blotting for Client Protein Degradation

This protocol is used to analyze the levels of HSP90 client proteins following inhibitor treatment.

Materials:

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AKT, anti-HER2, anti-RAF-1, anti-HSP70, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Treat cells with desired concentrations of this compound and a vehicle control for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Incubate the membrane with ECL reagent and capture the chemiluminescent signal.

-

Analysis: Perform densitometric analysis of the protein bands.

Protocol 3: HSP90 ATPase Activity Assay (Malachite Green Assay)

This assay measures the inhibition of HSP90's ATPase activity.

Materials:

-

Recombinant human HSP90

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

ATP solution

-

This compound

-

Malachite Green reagent

Procedure:

-

Add different concentrations of this compound to the wells of a microplate.

-

Add recombinant HSP90 to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction and add the Malachite Green reagent to detect the released inorganic phosphate.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

-

Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

Signaling Pathways Affected by HSP90 Inhibition

HSP90 inhibition leads to the degradation of numerous client proteins, thereby affecting multiple oncogenic signaling pathways.

Troubleshooting and Considerations

-

Solubility: Ensure the HSP90 inhibitor is fully dissolved. The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be non-toxic (typically <0.1%).

-

Cell Line Variability: The sensitivity to HSP90 inhibitors can vary significantly between different cell lines.

-

Off-Target Effects: Be aware of potential off-target effects, especially at higher concentrations.

-

Heat Shock Response: Inhibition of HSP90 often induces a heat shock response, characterized by the upregulation of HSP70. This can be used as a pharmacodynamic marker of HSP90 inhibition.

References

HSP90-IN-27 solubility and preparation for experiments

Application Notes and Protocols for HSP90-IN-27

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive information and detailed protocols for the use of this compound, a potent inhibitor of Heat Shock Protein 90 (HSP90). The following sections cover the solubility, preparation for experiments, mechanism of action, and key experimental procedures for both in vitro and in vivo studies.

Introduction to this compound

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins involved in cell growth, proliferation, and survival.[1][2][3] HSP90 inhibitors, like this compound, bind to the ATP-binding pocket in the N-terminal domain of HSP90.[1][4] This action disrupts the chaperone's function, leading to the misfolding and subsequent degradation of HSP90 client proteins through the ubiquitin-proteasome pathway. Consequently, this disrupts multiple oncogenic signaling pathways, making HSP90 an attractive target for cancer therapy. A notable downstream effect of HSP90 inhibition is the suppression of the Akt/mTORC1 signaling axis.

Solubility and Storage

Proper handling and storage of this compound are critical for maintaining its stability and ensuring reproducible experimental results.

Table 1: Solubility of this compound

| Solvent | Maximum Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 10 mM |

Note: For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer. To avoid precipitation, the final DMSO concentration in cell culture medium should be kept low, ideally below 0.5%.

Table 2: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | 3 years | |

| 4°C | 2 years | ||

| Stock Solution (in DMSO) | -80°C | Up to 1 year |

Note: It is advisable to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

This compound functions by competitively inhibiting the ATP-binding site on the N-terminal domain of HSP90. This prevents the chaperone from assisting in the proper folding and stabilization of its client proteins. As a result, these client proteins, which include critical signaling molecules like Akt, c-Raf, and HER2, are targeted for degradation by the proteasome. The degradation of Akt disrupts the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival. A common cellular response to HSP90 inhibition is the induction of the heat shock response, leading to the upregulation of other heat shock proteins like Hsp70.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and use of this compound in common experimental settings.

Preparation of 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (MW: 343.44 g/mol )

-

Dimethyl sulfoxide (DMSO), high purity

-

Sterile microcentrifuge tubes

Procedure:

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 3.43 mg.

-

Dissolution: Add the appropriate volume of DMSO to the vial containing the powder. For 3.43 mg, add 1 mL of DMSO.

-

Solubilization: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can aid dissolution if needed.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

In Vitro Cell Viability Assay (MTT/MTS)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT or MTS reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2- or 3-fold dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration well.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS/MTT Assay: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: If using MTT, add a solubilization buffer. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the drug concentration (log scale) and use non-linear regression analysis to determine the IC50 value.

Western Blot Analysis of HSP90 Client Proteins

This protocol confirms the on-target effect of this compound by observing the degradation of known HSP90 client proteins (e.g., Akt, HER2) and the induction of Hsp70.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies against Hsp70 and HSP90 client proteins (e.g., Akt, HER2)

-

HRP-conjugated secondary antibodies

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Develop the blot with a chemiluminescent substrate and capture the signal using an imaging system. A decrease in client protein levels and an increase in Hsp70 expression will confirm HSP90 inhibition.

In Vivo Efficacy Study (Mouse Xenograft Model)

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.

Table 3: Example Formulation for In Vivo Administration

| Component | Percentage | Purpose | Reference (based on similar compounds) |

| DMSO | 10% | Primary Solvent | |

| PEG300 / PEG-400 | 40% | Co-solvent | |

| Tween-80 | 5% | Surfactant | |

| Saline | 45% | Vehicle |

Note: The formulation should be prepared fresh daily. The final solution should be clear. Gentle warming and vortexing can aid dissolution.

Procedure:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID) and implant human cancer cells subcutaneously.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into control and treatment groups (e.g., n=8-10 mice per group).

-

Formulation and Administration: Prepare the this compound formulation and administer it to the treatment group via the chosen route (e.g., intraperitoneal injection). The control group should receive the vehicle.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size. Tumor tissues can be collected for pharmacodynamic analysis (e.g., Western blotting for client proteins).

Experimental Workflows and Troubleshooting

Visualizing the experimental workflow can help in planning and execution. The following diagrams illustrate a typical workflow and a troubleshooting guide.

References

Application Notes and Protocols for Measuring HSP90-IN-27 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the conformational maturation, stability, and function of a wide range of client proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, making HSP90 an attractive target for cancer therapy. HSP90 inhibitors interfere with the chaperone's function, leading to the degradation of its client proteins and subsequent inhibition of tumor growth.

HSP90-IN-27 (also known as compound 19) is a small molecule inhibitor of HSP90.[1][2] This document provides detailed application notes and protocols for a variety of assays to measure the activity of this compound, enabling researchers to characterize its biochemical and cellular effects.

Mechanism of Action of HSP90 Inhibitors

HSP90 inhibitors, including this compound, typically function by binding to the N-terminal ATP-binding pocket of HSP90. This competitive inhibition of ATP binding disrupts the HSP90 chaperone cycle. An essential step in this cycle is the hydrolysis of ATP, which drives the conformational changes necessary for client protein activation and release. By preventing ATP binding, this compound locks the chaperone in a non-functional state, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway. This multi-pronged attack on various oncogenic signaling pathways makes HSP90 inhibitors potent anti-cancer agents.

Signaling Pathways Involving HSP90

HSP90 is a central hub in a multitude of cellular signaling pathways critical for cell growth, proliferation, survival, and differentiation. Its inhibition by compounds like this compound can therefore have a broad impact on cancer cell biology.

Caption: HSP90 signaling pathways and points of inhibition.

Data Presentation

The following tables provide a representative summary of quantitative data that can be obtained from the described assays for an HSP90 inhibitor like this compound.

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual values for this compound must be determined experimentally.

Table 1: Biochemical Activity of this compound

| Assay Type | Parameter | Value (nM) |

| HSP90α ATPase Activity | IC₅₀ | 50 |

| HSP90β ATPase Activity | IC₅₀ | 75 |

| Fluorescence Polarization | Kᵢ | 30 |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Assay Type | Parameter | Value (nM) |

| MCF-7 (Breast Cancer) | Cell Viability (MTT) | IC₅₀ (72h) | 150 |

| A549 (Lung Cancer) | Cell Viability (MTT) | IC₅₀ (72h) | 200 |

| HCT116 (Colon Cancer) | Cell Viability (MTT) | IC₅₀ (72h) | 180 |

Table 3: Effect of this compound on Client Protein Levels in MCF-7 Cells (24h treatment)

| Client Protein | Western Blot Band Intensity (% of Control) |

| Akt | 25% |

| HER2 | 30% |

| CDK4 | 40% |

| HSP70 | 300% (Induction) |

Experimental Protocols

Biochemical Assays

These assays measure the direct effect of this compound on the biochemical activity of purified HSP90 protein.

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by HSP90.

Caption: Workflow for the HSP90 ATPase activity assay.

Materials:

-

Purified recombinant human HSP90α or HSP90β

-

This compound stock solution (in DMSO)

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)

-

ATP solution

-

Malachite Green Reagent

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).

-

In a 96-well plate, add the diluted this compound or vehicle.

-

Add purified HSP90 protein to each well.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions.

-

Incubate for 15-30 minutes at room temperature for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell-Based Assays

These assays evaluate the effects of this compound on cancer cells.

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for the cell viability (MTT) assay.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO).

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Add MTT solution to each well and incubate for 2-4 hours until formazan crystals are formed.

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[3]

This assay is used to confirm the mechanism of action of this compound by observing the degradation of known HSP90 client proteins.[4]

Caption: Workflow for the client protein degradation assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against HSP90 client proteins (e.g., Akt, HER2, CDK4) and HSP70

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24 hours.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein amounts and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of client proteins. A decrease in client protein levels and an increase in HSP70 levels are indicative of HSP90 inhibition.[4]

References

Application Notes and Protocols: Synergistic Antitumor Activity of HSP90-IN-27 in Combination with Chemotherapy Agents

For Research Use Only.

Introduction

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that is essential for the conformational stability and function of a wide range of "client" proteins. In cancer cells, HSP90 is overexpressed and plays a critical role in maintaining the stability and activity of numerous oncoproteins that drive tumor growth, proliferation, and survival. These client proteins include key signaling molecules such as receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF-1), and transcription factors.[1] Inhibition of HSP90 leads to the degradation of these client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways, making it an attractive target for cancer therapy.[2]

HSP90-IN-27 is a potent and selective small molecule inhibitor of HSP90. It binds to the ATP pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone function and leading to the degradation of client proteins via the ubiquitin-proteasome pathway.[3][4] Preclinical studies have demonstrated that combining HSP90 inhibitors with other chemotherapy agents can result in synergistic or additive antitumor effects, enhance the efficacy of standard-of-care drugs, and overcome mechanisms of drug resistance.[5]

These application notes provide a comprehensive overview of the preclinical evaluation of this compound in combination with other chemotherapy agents, including detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

HSP90 inhibitors, including this compound, disrupt the HSP90 chaperone cycle. This leads to the misfolding and subsequent ubiquitination and proteasomal degradation of HSP90 client proteins. By targeting multiple oncoproteins simultaneously, HSP90 inhibition can overcome resistance mechanisms that arise from the activation of alternative signaling pathways. Combining this compound with other chemotherapy agents can lead to enhanced antitumor activity through various mechanisms, such as increased apoptosis, enhanced cell cycle arrest, and inhibition of DNA damage repair.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies evaluating the combination of a representative HSP90 inhibitor with various chemotherapy agents.

Table 1: In Vitro Synergistic Cytotoxicity of HSP90 Inhibitor in Combination with Chemotherapy

| Cell Line | HSP90 Inhibitor Concentration (nM) | Chemotherapy Agent | Chemotherapy Agent Concentration | Combination Index (CI) 1 |

| NSCLC (NCI-H1975) | 50 | Paclitaxel | 10 nM | 0.6 |

| 50 | Cisplatin | 1 µM | 0.7 | |

| Breast Cancer (BT-474) | 25 | Trastuzumab | 5 µg/mL | 0.5 |

| 25 | Lapatinib | 100 nM | 0.4 | |

| Melanoma (A375) | 100 | Dabrafenib (BRAF Inhibitor) | 50 nM | 0.3 |

| 100 | Trametinib (MEK Inhibitor) | 10 nM | 0.4 |

1 Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition by HSP90 Inhibitor Combinations in Xenograft Models

| Tumor Model | Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |

| NSCLC (NCI-H1975) | Vehicle Control | - | 1250 ± 150 | - |